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Abstract

Demethoxyviridiol is a naturally occurring furanosteroid that has garnered significant interest
within the scientific community due to its potent inhibitory activity against phosphatidylinositol 3-
kinases (PI3Ks). As a member of the furanosteroid class of molecules, it possesses a unique
and complex chemical architecture. This technical guide provides an in-depth overview of the
chemical structure of Demethoxyviridiol, its mechanism of action as a PI3K inhibitor, and
relevant experimental protocols for its study. The information is tailored for researchers,
scientists, and drug development professionals engaged in oncology, inflammation, and
metabolic disorder research.

Chemical Structure and Properties

Demethoxyviridiol is a fungal metabolite characterized by a pentacyclic furanosteroid core. Its
systematic name is (1R,3S,11bR)-1,2,3,7,8,11b-hexahydro-1,3-dihydroxy-11b-methyl-
cyclopenta[1][2]phenanthro[10,1-bc]furan-6,9-dione. The key structural features include a fused
furan ring system, a steroidal backbone, and multiple stereocenters, contributing to its specific
biological activity.

Table 1: Physicochemical Properties of Demethoxyviridiol
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Property Value Reference
Molecular Formula C19H1605 [3]
Molecular Weight 324.33 g/mol [3]

CAS Number 56617-66-4

Appearance Solid

Soluble in DMSO, DMF, and

Solubility T
ano

Note: Specific quantitative data on solubility (e.g., in mg/mL) is not readily available in the
public domain.

Spectral Data

Detailed *H and 3C NMR spectral data for Demethoxyviridiol are not widely published.
However, the structural elucidation of such complex natural products typically relies on a
combination of one-dimensional (*H, 13C) and two-dimensional (COSY, HSQC, HMBC) NMR
experiments, along with high-resolution mass spectrometry (HRMS). For researchers isolating
or synthesizing this compound, a full suite of these NMR experiments is recommended for
structural confirmation. General chemical shift ranges for similar furanosteroid scaffolds can be
used as a preliminary guide for spectral interpretation.

Biological Activity: Inhibition of PI3K Signaling

The primary mechanism of action of Demethoxyviridiol is the inhibition of the
phosphatidylinositol 3-kinase (PI3K) family of enzymes. PI3Ks are crucial components of
intracellular signaling pathways that regulate a wide array of cellular processes, including cell
growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark
of many human cancers and inflammatory diseases, making it a prime target for therapeutic
intervention.

While specific ICso values for Demethoxyviridiol against the different PI3K isoforms (q, 3, y, 0)
are not available in publicly accessible literature, it is known to be a potent inhibitor of this
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enzyme class. For context, Table 2 provides ICso values for other known PI3K inhibitors to
illustrate the range of potencies typically observed.

Table 2: ICso Values of Representative PI3K Inhibitors Against Different Isoforms

Inhibitor PI3Ka (nM) PI3K (nM) PI3Ky (nM) PI3Kd (nM) Reference
Wortmannin 1-10 1-10 1-10 1-10
LY294002 ~1,400 ~1,400 ~1,400 ~1,400
Idelalisib
8,600 4,000 890 2.5 [4]
(CAL-101)
Alpelisib
1,156 250 290
(BYL719)
Duvelisib
27 2.5 [4]
(IP1-145)

Note: The data in this table is for illustrative purposes to show the range and selectivity of
different PI3K inhibitors. Specific data for Demethoxyviridiol is needed for a direct
comparison.

PI3K Signaling Pathway

Demethoxyviridiol, as a PI3K inhibitor, is presumed to bind to the ATP-binding pocket of the
p110 catalytic subunit of the PI3K enzyme. This competitive inhibition prevents the
phosphorylation of phosphatidylinositol 4,5-bisphosphate (PI1P2) to phosphatidylinositol 3,4,5-
trisphosphate (PIP3). The reduction in PIPs levels leads to the downstream inactivation of key
signaling molecules such as Akt (Protein Kinase B) and mammalian target of rapamycin
(mTOR), ultimately resulting in the inhibition of cell growth and proliferation, and the induction

of apoptosis.
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Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of
Demethoxyviridiol.

Experimental Protocols
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PI3K Enzyme Inhibition Assay

While a specific, published protocol for testing Demethoxyviridiol's PI3K inhibitory activity is
not readily available, a general in vitro kinase assay can be adapted. Commercially available
PI3K assay kits (e.g., from Promega, BPS Bioscience) provide the necessary reagents and a
standardized procedure.[2][5] The following is a generalized workflow.
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Figure 2. General experimental workflow for a PI3K enzyme inhibition assay.

Key Methodological Considerations:

o Enzyme Source: Use purified, recombinant PI3K isoforms (a, 3, y, d) to determine isoform
selectivity.

o Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) is the natural substrate.

» Detection: The production of PIPs can be quantified using various methods, including
luminescence-based assays (detecting the amount of ADP produced), fluorescence
polarization, or antibody-based detection (ELISA).

o Controls: Include positive controls (enzyme activity without inhibitor) and negative controls
(no enzyme) to ensure assay validity. A known PI3K inhibitor, such as Wortmannin or
LY294002, should be used as a reference compound.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration to determine the ICso value using a suitable curve-fitting software.

Synthesis
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A complete, published total synthesis of Demethoxyviridiol is not readily available in the
scientific literature. The synthesis of such complex, stereochemically rich natural products is a
significant challenge in organic chemistry. However, synthetic routes to related furanosteroids
have been reported and can provide insights into potential synthetic strategies. These often
involve multi-step sequences employing reactions such as Diels-Alder cycloadditions,
stereoselective reductions, and late-stage functional group interconversions to construct the
intricate polycyclic core. Researchers aiming to synthesize Demethoxyviridiol would likely
need to develop a de novo synthetic route, potentially drawing inspiration from the biosynthesis
of this class of molecules.

Conclusion

Demethoxyviridiol represents a compelling molecular scaffold for the development of novel
therapeutics targeting the PI3K signaling pathway. Its potent inhibitory activity, coupled with its
unique furanosteroid structure, makes it a valuable tool for chemical biology research and a
potential starting point for drug discovery programs. Further investigation is warranted to fully
elucidate its isoform selectivity, in vivo efficacy, and pharmacokinetic properties. The
methodologies and conceptual frameworks presented in this guide provide a foundation for
researchers to explore the therapeutic potential of Demethoxyviridiol and related
furanosteroids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Demethoxyviridiol: A Furanosteroid Inhibitor of PI3K
Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670238#chemical-structure-of-demethoxyviridiol-
furanosteroid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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